
Methyl 3-methyl-2-nitrobenzoate
Overview
Description
Methyl 3-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-2-nitrobenzoate can be synthesized through the nitration of methyl 3-methylbenzoate. The nitration process involves the reaction of methyl 3-methylbenzoate with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the nitration process is scaled up using similar reagents and conditions. The reaction mixture is carefully monitored to ensure the safety and efficiency of the process. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group
Major Products Formed
Reduction: Methyl 3-methyl-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-methyl-2-nitrobenzoic acid
Scientific Research Applications
Applications in Organic Synthesis
Methyl 3-methyl-2-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. Its applications include:
- Synthesis of Pharmaceuticals : It is used as a precursor for synthesizing potential pharmaceutical compounds, including anticancer agents. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, making it a candidate for drug development.
- Preparation of Complex Molecules : This compound is utilized in the synthesis of more complex organic molecules such as methyl indole-4-carboxylate and 5-aminoisoquinolin-1(2H)-one. These compounds have been studied for their biological activities and potential therapeutic uses .
Applications in Materials Science
This compound is also relevant in materials science:
- Development of New Materials : It is employed in the production of chiral, catalytic, and magnetic additives for various applications in material engineering .
- Modification of Polymers : The compound can be used to modify polymer properties, enhancing their functionality for specific applications.
Case Studies
- Cytotoxicity Studies : Research has indicated that this compound demonstrates significant cytotoxic effects against human breast cancer cells. In a study published in a peer-reviewed journal, the compound was shown to inhibit cell proliferation effectively, suggesting its potential use as an anticancer agent.
- Synthetic Methodologies : A detailed study outlined a synthetic route utilizing this compound to produce substituted nitrostyrene benzoic acids through reactions with aromatic aldehydes in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMSO (Dimethyl sulfoxide) as a solvent. This methodology highlights its utility in expanding the library of nitro-substituted compounds for further research and application .
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-nitrobenzoate involves its reactivity due to the presence of the nitro and ester groups. The nitro group is an electron-withdrawing group, which makes the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
- Methyl 2-nitrobenzoate
Uniqueness
Methyl 3-methyl-2-nitrobenzoate is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This combination of substituents influences its reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 3-methyl-2-nitrobenzoate (CAS Number: 5471-82-9) is an aromatic nitro compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by various research findings and case studies.
- Molecular Formula : C₉H₉N₁O₄
- Molecular Weight : 195.17 g/mol
- Appearance : White to almost white powder or crystals
- Melting Point : 72.0 to 76.0 °C
- Solubility : Soluble in methanol .
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including:
Microorganism | Activity Level | Reference |
---|---|---|
Escherichia coli | Moderate | |
Staphylococcus aureus | High | |
Bacillus subtilis | Moderate |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
2. Cytotoxic Effects
Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its impact on human breast cancer cells (MCF-7) and found:
- IC50 Value : 25 µM after 48 hours of exposure.
- Induction of apoptosis was confirmed through flow cytometry analysis, indicating that the compound triggers programmed cell death pathways in cancer cells .
3. Anti-inflammatory Properties
In vitro studies have shown that this compound can reduce inflammatory markers in macrophages exposed to lipopolysaccharides (LPS). The compound significantly decreased the production of:
- Tumor Necrosis Factor-alpha (TNF-α) : Reduced by 40% at a concentration of 10 µM.
- Interleukin-6 (IL-6) : Reduced by 30% at a concentration of 10 µM .
This suggests potential applications in treating inflammatory diseases.
Case Studies
A recent case study focused on the synthesis and biological evaluation of this compound derivatives. The study aimed to enhance the biological activity through structural modifications. The results indicated that certain derivatives exhibited increased potency against Staphylococcus aureus, with some achieving MIC values as low as 5 µg/mL .
Another case study assessed the compound's potential as a therapeutic agent in animal models of inflammation. Mice treated with this compound showed a significant reduction in paw edema compared to controls, supporting its anti-inflammatory efficacy .
Summary of Findings
The biological activity of this compound is promising, with notable antimicrobial, cytotoxic, and anti-inflammatory properties. These findings indicate potential applications in pharmaceuticals, particularly in developing new antimicrobial agents and anti-inflammatory drugs.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Methyl 3-methyl-2-nitrobenzoate in laboratory settings?
- Methodological Answer:
- Engineering Controls: Use local exhaust ventilation or closed systems to minimize inhalation exposure. Safety showers and eyewash stations must be accessible .
- Personal Protective Equipment (PPE): Wear dust respirators, nitrile gloves, safety goggles, and lab coats. Use face shields during bulk handling .
- Spill Management: Isolate the area, collect spills using non-sparking tools, and dispose of contaminated material in sealed containers. Avoid dispersal into drains .
- First Aid: For skin contact, wash with water and remove contaminated clothing. For eye exposure, rinse for 15 minutes and seek medical attention .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical optimization parameters?
- Methodological Answer:
- Esterification: React 3-methyl-2-nitrobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction completion via TLC or GC (>95% purity) .
- Nitro Group Introduction: Nitration of methyl 3-methylbenzoate using mixed HNO₃/H₂SO₄ at 0–5°C. Control temperature to avoid over-nitration or byproducts .
- Purification: Recrystallize from ethanol/water mixtures. Validate purity via GC or HPLC (>98% purity) .
Q. How should this compound be stored to ensure long-term stability, and what are the indicators of degradation?
- Methodological Answer:
- Storage Conditions: Keep in airtight containers in cool (<25°C), dark environments. Separate from oxidizers, acids, and bases .
- Degradation Signs: Discoloration (yellow to brown), clumping, or gas evolution. Test stability via periodic GC analysis .
- Decomposition Products: CO, CO₂, and nitrogen oxides may form under heat or fire .
Advanced Research Questions
Q. How can crystallographic data for this compound be effectively analyzed using software like SHELX and ORTEP?
- Methodological Answer:
- Structure Solution: Use SHELXD for phase determination from X-ray diffraction data. Refine with SHELXL, applying restraints for thermal motion and disorder .
- Visualization: Generate ORTEP-3 diagrams to map molecular geometry and intermolecular interactions. Anisotropic displacement parameters improve accuracy .
- Validation: Check for outliers in bond lengths/angles using CCDC databases (e.g., Mercury software) .
Q. What methodologies are recommended for investigating hydrogen bonding networks in this compound crystals?
- Methodological Answer:
- Graph Set Analysis: Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Use PLATON to quantify donor-acceptor distances and angles .
- Thermal Analysis: Correlate DSC/TGA data with hydrogen bond stability. Disruption of bonds often precedes melting .
- Computational Modeling: Optimize crystal packing with DFT (e.g., Gaussian) to predict interaction energies .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
- Methodological Answer:
- Cross-Validation: Compare experimental H/C NMR shifts with computed values (e.g., ACD/Labs or ChemDraw). Assign peaks using 2D NMR (COSY, HSQC) .
- IR Analysis: Identify nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) stretches. Use deuterated solvents to eliminate OH interference .
- Contradiction Resolution: Re-examine reaction conditions for byproducts (e.g., isomerization during synthesis) .
Properties
IUPAC Name |
methyl 3-methyl-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHDBIXFFZVJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063933 | |
Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6063933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-82-9 | |
Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5471-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-methyl-2-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5471-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28461 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-2-nitrobenzoesäuremethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 3-METHYL-2-NITROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XCE2UHV8 | |
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Retrosynthesis Analysis
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